methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate
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Overview
Description
Methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core, a carboxylate group, and a hydroxyhydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the hydroxyhydrazinylidene moiety: This step involves the reaction of the benzimidazole intermediate with a hydrazine derivative, followed by oxidation to form the hydroxyhydrazinylidene group.
Coupling with the phenyl groups: The final step involves the coupling of the benzimidazole derivative with the phenyl groups through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for the cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyhydrazinylidene moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzimidazole core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the hydroxyhydrazinylidene moiety.
Reduction: Hydrazine derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
Methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyhydrazinylidene moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzimidazole core can interact with DNA, potentially leading to anti-cancer effects by interfering with DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar in structure but lacks the benzimidazole core.
Benzimidazole derivatives: Share the benzimidazole core but differ in the substituents attached to the core.
Uniqueness
Methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate is unique due to the presence of the hydroxyhydrazinylidene moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C23H20N4O4 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C23H20N4O4/c1-31-22(28)19-7-4-8-20-21(19)27(23(29)25-20)14-15-9-11-16(12-10-15)18-6-3-2-5-17(18)13-24-26-30/h2-13,26,30H,14H2,1H3,(H,25,29)/b24-13- |
InChI Key |
YLDNMKKGMRLQFN-CFRMEGHHSA-N |
Isomeric SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4/C=N\NO |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO |
Origin of Product |
United States |
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